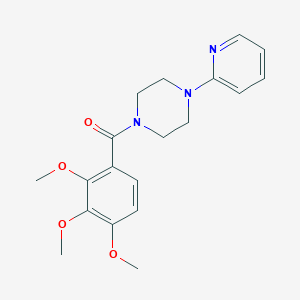![molecular formula C19H25NO3 B4899273 (3,5-dimethoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4899273.png)
(3,5-dimethoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-dimethoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. DMPEA belongs to the class of phenethylamines, which are known for their psychoactive properties. However,
Mécanisme D'action
The exact mechanism of action of (3,5-dimethoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is not fully understood, but it is believed to act on various receptors in the body, including serotonin, dopamine, and adrenergic receptors. This compound has been shown to have a similar structure to other phenethylamines, such as amphetamines, which are known to have psychoactive effects. However, this compound has been shown to have a lower affinity for these receptors than other phenethylamines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have antioxidant properties and protect against oxidative stress. In vivo studies have shown that this compound can modulate the activity of various brain receptors and enhance cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
(3,5-dimethoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has several advantages for laboratory experiments, including its low toxicity and high purity. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations, including its limited solubility in water and its potential to degrade over time.
Orientations Futures
There are several future directions for research on (3,5-dimethoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, including its potential applications in drug discovery and development. This compound could be used as a precursor to various pharmaceuticals, including antidepressants and antipsychotics. This compound could also be used as a starting point for the synthesis of new compounds with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including neuroscience and pharmacology.
Conclusion:
In conclusion, this compound is a chemical compound with promising scientific research applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound has shown potential to act as a precursor to various pharmaceuticals and treat various diseases, including cancer and Alzheimer's disease. This compound has also been shown to enhance cognitive function and memory. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
(3,5-dimethoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine can be synthesized using various methods, including the reduction of 3,5-dimethoxybenzylcyanide with lithium aluminum hydride or sodium borohydride. Another method involves the condensation of 2-(4-methoxyphenyl)-1-methylethylamine with 3,5-dimethoxybenzaldehyde in the presence of a suitable catalyst. The purity and yield of this compound can be improved by using different purification techniques, such as recrystallization and chromatography.
Applications De Recherche Scientifique
(3,5-dimethoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has shown promising results in various scientific research applications, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been studied for its potential to act as a precursor to various pharmaceuticals, such as antidepressants and antipsychotics. This compound has also been studied for its potential to treat various diseases, including cancer and Alzheimer's disease.
In neuroscience, this compound has been studied for its potential to act as a neurotransmitter and modulate the activity of various brain receptors. This compound has also been studied for its potential to enhance cognitive function and memory. In pharmacology, this compound has been studied for its potential to act as a receptor agonist or antagonist and modulate the activity of various receptors in the body.
Propriétés
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14(9-15-5-7-17(21-2)8-6-15)20-13-16-10-18(22-3)12-19(11-16)23-4/h5-8,10-12,14,20H,9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUZRGVWVDOYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(4-fluorophenoxy)butoxy]quinoline](/img/structure/B4899194.png)
![3,5-dichloro-4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4899204.png)
![N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4899206.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B4899210.png)
![1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4899216.png)
![4-({[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4899221.png)

![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}butanamide](/img/structure/B4899233.png)
![[(4-bromophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B4899234.png)




